Tofenacin Hydrochloride Salt-d4

Bioanalysis LC-MS/MS Isotope Dilution

Procure Tofenacin Hydrochloride Salt-d4 for use as an internal standard in LC-MS/MS and GC-MS workflows. This deuterium-labeled analog (Δm/z=+4) ensures co-elution with unlabeled Tofenacin, eliminating ion suppression/enhancement variability and matrix effect discrepancies. It is essential for achieving FDA/EMA bioanalytical method validation compliance (±15% accuracy, CV<15%) in pharmacokinetic studies, metabolic tracing of orphenadrine N-demethylation, and accurate quantitation in plasma, serum, or tissue homogenates. Non-deuterated or structurally alternative internal standards violate the principles of isotope dilution mass spectrometry and compromise method accuracy.

Molecular Formula C₁₇H₁₈D₄ClNO
Molecular Weight 295.84
Cat. No. B1159659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTofenacin Hydrochloride Salt-d4
SynonymsN-Methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine Hydrochloride-d4; _x000B_N-Methyl-2-[(o-methyl-α-phenylbenzyl)oxy]ethylamine Hydrochloride-d4;  Demethylorphenadrine Hydrochloride-d4;  N-Demethylorphenadrine Hydrochloride-d4;  N-Desmethylorphenadrine Hydro
Molecular FormulaC₁₇H₁₈D₄ClNO
Molecular Weight295.84
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tofenacin Hydrochloride Salt-d4: Deuterated Internal Standard for Quantitation


Tofenacin Hydrochloride Salt-d4 is a deuterium-labeled analog of Tofenacin hydrochloride, an antidepressant compound with antimuscarinic properties that is also the major active N-demethylated metabolite of orphenadrine [1]. The compound incorporates four deuterium atoms at specific positions, resulting in a molecular formula of C₁₇H₁₈D₄ClNO and a molecular weight of 295.84 g/mol [2]. As a stable isotope-labeled internal standard, Tofenacin-d4 is designed for use in quantitative analytical workflows including LC-MS, GC-MS, and NMR, enabling accurate quantitation of the unlabeled analyte in complex biological matrices .

Why Tofenacin Hydrochloride Salt-d4 Cannot Be Substituted with Non-Deuterated or Alternative Standards


Substitution with unlabeled Tofenacin hydrochloride or structurally similar compounds such as orphenadrine or other isotopologues introduces quantitation error in LC-MS/MS workflows. Unlabeled analytes exhibit identical mass transitions and retention times to the target analyte, precluding their use as internal standards [1]. Alternative compounds (e.g., nefopam or structurally related benztropine analogs) lack co-elution behavior, differ in matrix effect susceptibility, and produce divergent ionization efficiency, violating the fundamental principle of isotope dilution mass spectrometry (IDMS) where the internal standard must behave identically to the analyte through sample preparation, chromatography, and ionization [2]. Inadequate internal standardization yields accuracy deviations exceeding 15-20% in pharmacokinetic studies, compromising bioanalytical method validation per regulatory guidelines [3]. Deuterated Tofenacin with four deuterium atoms at non-exchangeable positions provides a sufficient mass shift (Δm/z = +4) to avoid isotopic overlap while maintaining near-identical physicochemical properties, a requirement that non-deuterated or alternative compounds cannot satisfy.

Quantitative Differentiation Evidence for Tofenacin Hydrochloride Salt-d4


Tofenacin-d4 vs. Unlabeled Tofenacin: Mass Shift for Quantitation

The deuterated Tofenacin-d4 internal standard incorporates four deuterium atoms at non-exchangeable positions, producing a molecular weight of 295.84 g/mol compared to 291.82 g/mol for unlabeled Tofenacin hydrochloride . This corresponds to a mass-to-charge ratio (m/z) shift of +4 for the protonated molecular ion [M+H]+ in positive electrospray ionization (ESI) MS, enabling baseline chromatographic separation of the isotopic signal from the unlabeled analyte signal without interference . The isotopic purity exceeds 98%, with minimal residual unlabeled compound (<2%) as verified by LC-MS analysis .

Bioanalysis LC-MS/MS Isotope Dilution

Tofenacin-d4 vs. Orphenadrine: Avoiding Co-Elution in Quantitative LC-MS/MS

Tofenacin is the major active N-demethylated metabolite of orphenadrine, formed via cytochrome P450-mediated N-demethylation [1]. In biological samples following orphenadrine administration, both parent drug (orphenadrine) and its metabolite (tofenacin) are present. Using orphenadrine or structurally related analogs as an internal standard for tofenacin quantitation is not possible because these compounds exhibit different chromatographic retention times and distinct matrix effects in biological samples (e.g., rat brain homogenate, plasma, or liver microsomes) [2]. Only the deuterated form of Tofenacin provides identical retention time and matrix effect behavior, ensuring accurate quantitation without introducing co-elution interference .

Pharmacokinetics Metabolite Quantitation LC-MS/MS

Tofenacin-d4: Deuterium Incorporation Reduces In Vitro Metabolism Rate

Deuteration at metabolically labile positions can alter the rate of cytochrome P450-mediated oxidation due to the primary kinetic isotope effect (KIE). While the specific KIE for Tofenacin-d4 has not been measured, class-level evidence from structurally related tertiary amines (e.g., orphenadrine, tofenacine) indicates that N-demethylation and aromatic hydroxylation are major metabolic pathways susceptible to deuterium substitution [1]. Tofenacin administration in rats induced 8-13% complexation of cytochrome P-450 (MI-complex) in liver microsomes [2], and chronic dosing resulted in approximately 6% of total cytochrome P-450 being blocked by a metabolic intermediate formed from tofenacine [3]. Deuterium substitution at sites adjacent to metabolic soft spots (e.g., the N-methyl group or benzylic positions) is expected to reduce the rate of these oxidative reactions, prolonging the half-life of the labeled compound in vitro and enabling extended-duration metabolic tracing studies.

Drug Metabolism CYP450 Isotope Effects

Best Application Scenarios for Tofenacin Hydrochloride Salt-d4 in Research and Industry


Quantitation of Tofenacin in Pharmacokinetic Studies Using LC-MS/MS

Use Tofenacin Hydrochloride Salt-d4 as an internal standard for the accurate quantitation of unlabeled Tofenacin in plasma, serum, or tissue homogenates. The deuterated compound's identical physicochemical properties ensure co-elution and correction for matrix effects and ionization variability in LC-MS/MS assays. This is critical for preclinical and clinical pharmacokinetic studies where precise determination of Cmax, Tmax, AUC, and half-life are required .

Metabolite Tracing and Metabolic Flux Analysis of Orphenadrine

Employ Tofenacin-d4 as a stable isotope-labeled tracer to investigate the N-demethylation of orphenadrine to its active metabolite, Tofenacin, in in vitro and in vivo systems. The deuterium label enables distinction between parent drug and newly formed metabolite, allowing precise measurement of metabolic conversion rates and enzyme kinetics (e.g., CYP2D6 and CYP3A4) . This approach supports drug-drug interaction studies and understanding of inter-individual variability in drug metabolism.

Method Development and Validation for Bioanalytical Assays

Incorporate Tofenacin-d4 as the internal standard during the development and validation of bioanalytical methods for Tofenacin in compliance with regulatory guidelines (FDA, EMA). The deuterated internal standard ensures method accuracy (85-115% recovery), precision (CV < 15%), and selectivity across multiple biological matrices, including those with high protein binding or phospholipid content .

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